N'-{(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}-2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]acetohydrazide
Description
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Properties
IUPAC Name |
2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)amino]-N-[(E)-(3-methoxy-4-phenylmethoxyphenyl)methylideneamino]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N6O5/c1-30-16-9-14(7-8-15(16)31-12-13-5-3-2-4-6-13)10-22-24-17(27)11-21-18-19(28)23-20(29)26-25-18/h2-10H,11-12H2,1H3,(H,21,25)(H,24,27)(H2,23,26,28,29)/b22-10+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJJFEUNOGZPJKF-LSHDLFTRSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NNC(=O)CNC2=NNC(=O)NC2=O)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=N/NC(=O)CNC2=NNC(=O)NC2=O)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N6O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N'-{(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}-2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]acetohydrazide is a complex organic compound that has garnered attention for its potential biological activities. The presence of various functional groups such as the benzyloxy group and the triazine moiety suggests that this compound may exhibit significant pharmacological properties.
Structural Characteristics
The molecular formula of the compound is C₁₈H₁₈N₄O₃S with a molecular weight of approximately 378.43 g/mol. Its structure includes:
- Benzyloxy Group : Enhances lipophilicity and may improve bioavailability.
- Methoxy Groups : Often associated with increased biological activity.
- Triazine Moiety : Known for diverse biological activities including antimicrobial and anticancer properties.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound demonstrate promising anticancer activity. For instance:
- In vitro Studies : The compound was tested against various cancer cell lines such as MCF-7 (breast cancer), SiHa (cervical cancer), and PC-3 (prostate cancer). Results showed significant cytotoxic effects with IC₅₀ values indicating selective potency against cancer cells while sparing normal cells like HEK293T .
Antimicrobial Activity
The triazine derivatives have been noted for their antimicrobial properties. Compounds with similar structures have shown efficacy against various bacterial strains and fungi. The mechanism often involves interference with cellular processes or inhibition of specific enzymes crucial for microbial survival .
The proposed mechanism of action for this compound includes:
- Enzyme Inhibition : Interaction with enzymes involved in cell proliferation pathways.
- Receptor Binding : Potential binding to specific receptors that regulate cell growth and apoptosis.
Comparative Analysis
A comparison with structurally related compounds highlights the unique features of this compound:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 1. 4-Amino-1,2,4-triazole | Contains triazole ring | Antimicrobial |
| 2. 5-(3-Methoxyphenyl)-1H-pyrazole | Pyrazole instead of triazole | Anticancer |
| 3. 1-(benzyloxy)-2-methylbenzene | Simple aromatic structure | Antifungal |
The presence of both benzyloxy and multiple methoxy groups in this compound distinguishes it from simpler derivatives that may lack such complexity or functional diversity .
Case Studies
Several case studies have explored the efficacy of similar compounds in clinical settings:
- Breast Cancer Study : A derivative demonstrated an IC₅₀ value of 3.60 ± 0.45 µM against SiHa cells while showing minimal cytotoxicity to HEK293T cells (IC₅₀ > 50 µM), indicating a selective action against cancer cells .
- Antimicrobial Testing : Compounds sharing structural features were tested against Gram-positive and Gram-negative bacteria with varying degrees of effectiveness noted across different strains.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
